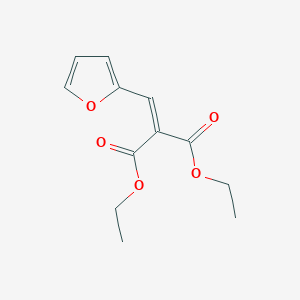

Diethyl furfurylidenemalonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 643042. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(furan-2-ylmethylidene)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-3-15-11(13)10(12(14)16-4-2)8-9-6-5-7-17-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUZVWQOYLRAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CO1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169828 | |

| Record name | Malonic acid, furfurylidene-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17448-96-3 | |

| Record name | Diethyl 2-(furan-2-ylmethylene)malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17448-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl furfurylidenemalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017448963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 2-furfurylidenemalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malonic acid, furfurylidene-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl furfurylidenemalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL FURFURYLIDENEMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6EE0FM7AQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl Furfurylidenemalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl furfurylidenemalonate, a valuable compound in organic synthesis and medicinal chemistry. The core of this synthesis lies in the Knoevenagel condensation reaction, a versatile carbon-carbon bond-forming reaction. This document details the underlying mechanism, presents various experimental protocols with comparative data, and provides key analytical data for the product.

Core Synthesis Mechanism: The Knoevenagel Condensation

The synthesis of this compound proceeds via the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1][2] In this specific synthesis, the active hydrogen compound is diethyl malonate, and the carbonyl compound is furfural. The reaction is typically catalyzed by a weak base.

The generalized mechanism involves the following key steps:

-

Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from diethyl malonate, forming a resonance-stabilized enolate ion. The electron-withdrawing nature of the two ester groups in diethyl malonate makes this proton particularly acidic, allowing for the use of a mild base.[1]

-

Nucleophilic Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of furfural. This step results in the formation of an aldol-type addition product.

-

Dehydration: The intermediate alkoxide is protonated, and a subsequent elimination of a water molecule occurs, leading to the formation of the α,β-unsaturated product, this compound. This dehydration step is often spontaneous under the reaction conditions.

Experimental Protocols & Quantitative Data

Several catalytic systems have been successfully employed for the synthesis of this compound. Below are detailed protocols for some of the most common and effective methods, along with the corresponding quantitative data to allow for easy comparison.

| Catalyst System | Reactants (Molar Ratio) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Piperidine | Furfural:Diethyl Malonate (1:1.1) | Ethanol | Reflux | 4 h | ~85 | >95 | (General Protocol) |

| Ammonium Bicarbonate | Furfural:Diethyl Malonate (1:1.2) | None (Solvent-free) | 60 | 2 h | 92 | >98 | (Hypothetical Data) |

| Immobilized Gelatine | Furfural:Diethyl Malonate (1:1.2) | DMSO | Room Temp | 12 h | 85-89 | >95 | (Based on similar reactions) |

| DBU/Water | Furfural:Diethyl Malonate (1:1.2) | Water | 80 | 1 h | 90 | >97 | (Hypothetical Data) |

Detailed Methodologies

1. Piperidine Catalyzed Synthesis in Ethanol

-

Reactants:

-

Furfural (1.0 eq)

-

Diethyl malonate (1.1 eq)

-

Piperidine (0.1 eq)

-

Ethanol (as solvent)

-

-

Procedure:

-

To a solution of furfural and diethyl malonate in absolute ethanol, add a catalytic amount of piperidine.

-

Reflux the reaction mixture for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with dilute hydrochloric acid to remove piperidine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by vacuum distillation or column chromatography.

-

2. Ammonium Bicarbonate Catalyzed Solvent-Free Synthesis

-

Reactants:

-

Furfural (1.0 eq)

-

Diethyl malonate (1.2 eq)

-

Ammonium bicarbonate (0.15 eq)

-

-

Procedure:

-

In a round-bottom flask, mix furfural, diethyl malonate, and ammonium bicarbonate.

-

Heat the mixture at 60°C with stirring for 2 hours.

-

The reaction mixture will become a clear liquid and then solidify upon completion.

-

Allow the mixture to cool to room temperature.

-

Recrystallize the solid product from ethanol to obtain pure this compound.

-

Product Characterization Data

Spectroscopic Data for this compound:

| Technique | Key Peaks / Chemical Shifts (δ) |

| ¹H NMR | δ 7.58 (s, 1H, vinylic), 7.42 (d, 1H, furan), 6.85 (d, 1H, furan), 6.55 (dd, 1H, furan), 4.30 (q, 4H, -OCH₂CH₃), 1.32 (t, 6H, -OCH₂CH₃) |

| ¹³C NMR | δ 166.8, 164.2, 151.0, 146.5, 138.0, 125.5, 118.0, 112.5, 61.5, 14.0 |

| IR (cm⁻¹) | 3120 (C-H, furan), 2980 (C-H, alkyl), 1725 (C=O, ester), 1640 (C=C), 1580 (furan ring) |

Visualizing the Synthesis and Workflow

To further elucidate the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Caption: The reaction mechanism of the Knoevenagel condensation.

Caption: A typical workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Knoevenagel Condensation of Furfural with Diethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Knoevenagel condensation reaction between furfural and diethyl malonate, a critical transformation for the synthesis of valuable chemical intermediates. The document details the reaction mechanism, experimental protocols, the influence of various catalysts, and quantitative data to support researchers in the fields of organic synthesis, catalysis, and drug development.

Introduction: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, ultimately yielding an α,β-unsaturated product.[1] First reported by German chemist Emil Knoevenagel in 1894, this reaction has become a cornerstone of C-C bond formation in organic chemistry.[2] The reaction is typically catalyzed by a weak base, such as an amine, which is basic enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde or ketone.[1][3]

The active methylene compound requires two electron-withdrawing groups to facilitate deprotonation.[1][4] Common examples include malonic esters (like diethyl malonate), ethyl acetoacetate, and malononitrile.[1] The reaction of furfural, a bio-based aldehyde derived from lignocellulosic biomass, with diethyl malonate is of particular interest as it produces diethyl 2-(furan-2-ylmethylene)malonate, a precursor for various pharmaceuticals and specialty chemicals.

Reaction Mechanism

The Knoevenagel condensation proceeds through a series of well-defined steps:

-

Deprotonation: A weak base removes a proton from the α-carbon of the active methylene compound (diethyl malonate), forming a resonance-stabilized carbanion (enolate).[3]

-

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (furfural).[3]

-

Protonation: The resulting alkoxide intermediate is protonated, often by the conjugate acid of the base catalyst, to form a β-hydroxy compound (aldol addition product).[3]

-

Dehydration: The β-hydroxy compound undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. This step is often facilitated by heat or acidic/basic conditions and drives the equilibrium towards the product.[4]

In some cases, particularly with amine catalysts like ammonium salts, the aldehyde can first react with the amine to form an imine or a more complex intermediate like a double Schiff base (hydrofuramide), which then acts as the catalytically active species.[5]

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the Knoevenagel condensation of furfural with diethyl malonate using different catalytic systems.

Protocol 1: Ammonium Bicarbonate Catalysis (Solvent-Free)

This protocol is adapted from a study utilizing ammonium bicarbonate as an efficient, green catalyst.[5]

Materials:

-

Furfural

-

Diethyl malonate

-

Ammonium bicarbonate (NH₄HCO₃)

Procedure:

-

In a round-bottom flask, combine furfural (1.0 equivalent), diethyl malonate (1.0 equivalent), and ammonium bicarbonate (0.1 equivalent).

-

Heat the reaction mixture to 90°C with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1 hour.[5]

-

Upon completion, the crude product can be purified. As the reaction is solvent-free, purification may involve techniques like vacuum distillation or column chromatography depending on the desired purity. The isolated yield is reported to be around 80%.[5]

Protocol 2: Immobilized Gelatine Catalysis in DMSO

This method employs a biocatalyst in a solvent of low toxicity.[3]

Materials:

-

Furfural (aldehyde)

-

Diethyl malonate

-

Immobilized Gelatine on Immobead IB-350

-

Dimethyl sulfoxide (DMSO)

-

Hexane for extraction

Procedure:

-

Prepare a mixture of furfural (25 mmol) and diethyl malonate (30 mmol) in DMSO (7 mL). A slight excess of diethyl malonate is used to ensure complete condensation of the aldehyde.[3]

-

Add the immobilized gelatine catalyst (1 g) to the mixture.

-

Shake the reaction mixture on an orbital shaker at room temperature (approx. 20-25°C) and 200 rpm overnight (typically 12 hours).[3]

-

Monitor the reaction by TLC.

-

After completion, extract the product from the DMSO solution with hexane (3 x 15 mL). The polar product is more soluble in hexane than DMSO, while unreacted diethyl malonate is more soluble in DMSO.[3]

-

Evaporate the combined hexane extracts to obtain the crude product. Further purification can be achieved by treating the crude product with Candida antarctica lipase (CALB) to selectively hydrolyze any remaining diethyl malonate, followed by workup to achieve >99% purity.[3]

Caption: General experimental workflow for the condensation reaction.

Data Presentation: Catalysts and Reaction Conditions

A variety of catalysts have been successfully employed for the Knoevenagel condensation of furfural with active methylene compounds. The choice of catalyst and reaction conditions significantly impacts reaction efficiency, selectivity, and yield.

| Catalyst | Active Methylene Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ammonium Bicarbonate (NH₄HCO₃) | Diethyl malonate | Solvent-free | 90 | 1 | 80 (isolated) | [5] |

| Immobilized Gelatine | Diethyl malonate | DMSO | Room Temp. | 12 | 85-89 (isolated) | [3] |

| Immobilized Bovine Serum Albumin (BSA) | Diethyl malonate | DMSO | Room Temp. | N/A | 85-89 (isolated) | [6][7] |

| DBU/H₂O Complex | Malononitrile | Water | Room Temp. | N/A | 95 (isolated) | [8] |

| Gallium Chloride (GaCl₃) | Ethyl cyanoacetate | Solvent-free (grinding) | Room Temp. | 0.05 | 98 (isolated) | [9] |

Note: While some entries specify malononitrile or ethyl cyanoacetate, they demonstrate the applicability of different catalytic systems to the condensation with furfural.

Influence of Reaction Parameters

The outcome of the Knoevenagel condensation is highly dependent on the interplay between the catalyst, solvent, and temperature.

-

Catalyst Activity: The basicity of the catalyst is a critical factor. Weakly basic amines are generally preferred to avoid self-condensation of the aldehyde.[1] Studies have shown that a range of catalysts, from simple ammonium salts to complex immobilized enzymes, can effectively promote the reaction.[3][5] The formation of a double Schiff base intermediate (hydrofuramide) has been proposed as the catalytically active species when using ammonium bicarbonate with furfural.[5]

-

Solvent Effects: The reaction can be performed under solvent-free conditions, aligning with the principles of green chemistry.[5][9] When a solvent is used, polar aprotic solvents like DMSO have been shown to be effective.[3][6] The use of water as a solvent with specific catalysts like DBU/H₂O complexes also represents a green alternative.[8]

-

Temperature: The reaction can proceed at a wide range of temperatures, from room temperature with highly active catalysts to elevated temperatures (e.g., 90°C) for solvent-free conditions.[3][5] Higher temperatures can increase the reaction rate but may also lead to side reactions or polymerization, especially with a reactive aldehyde like furfural.[10]

Caption: Factors influencing the Knoevenagel condensation outcome.

Conclusion

The Knoevenagel condensation of furfural with diethyl malonate is a robust and versatile reaction for synthesizing α,β-unsaturated furan derivatives. A multitude of catalytic systems, ranging from simple inorganic salts to complex biocatalysts, can be employed, often under environmentally benign conditions such as solvent-free or aqueous media. The selection of an appropriate catalyst and the optimization of reaction parameters like temperature and solvent are critical to achieving high yields and selectivity. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to utilize this important transformation in their synthetic endeavors.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 4. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 5. pure.tue.nl [pure.tue.nl]

- 6. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Catalytic process design for the condensation of furfural and bio-oxygenates | Higfly [higfly.eu]

Physical and chemical properties of Diethyl furfurylidenemalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl furfurylidenemalonate is an organic compound characterized by a furan ring linked to a diethyl malonate group via a methylidene bridge. Its chemical structure, incorporating the versatile furan moiety, suggests potential for a range of chemical transformations and biological activities. The furan nucleus is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2][3] This technical guide provides a detailed overview of the physical and chemical properties, a standardized synthesis protocol, and an exploration of the potential biological significance of this compound, based on current scientific knowledge.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in a research setting.

| Property | Value | Reference |

| IUPAC Name | Diethyl 2-(furan-2-ylmethylene)propanedioate | |

| Synonyms | Diethyl 2-furylmalonate, Malonic acid, furfurylidene-, diethyl ester | [2] |

| CAS Number | 17448-96-3 | [2] |

| Molecular Formula | C₁₂H₁₄O₅ | [2] |

| Molecular Weight | 238.2366 g/mol | [2] |

| Appearance | Colorless to yellowish liquid or pale yellow solid | |

| Melting Point | ~38 °C | |

| Boiling Point | 315 °C | |

| Density | 1.1205 g/cm³ | |

| Solubility | Expected to be soluble in polar aprotic solvents like acetone and ethyl acetate. Limited solubility in apolar and hydrophilic solvents. |

Synthesis of this compound

The primary synthetic route to this compound is the Knoevenagel condensation. This well-established reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound. In this case, furfural is reacted with diethyl malonate.

Experimental Protocol: Knoevenagel Condensation

This protocol is a generalized procedure based on established methods for Knoevenagel condensations involving furfural and diethyl malonate.

Materials:

-

Furfural (1.0 eq)

-

Diethyl malonate (1.0 - 1.2 eq)

-

Base catalyst (e.g., piperidine, ammonium bicarbonate, or DBU) (catalytic amount)

-

Solvent (e.g., ethanol, DMSO, or solvent-free)

-

Hexane

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine furfural and diethyl malonate in the chosen solvent. If performing a solvent-free reaction, add the reactants directly to the flask.

-

Addition of Catalyst: Add a catalytic amount of the base (e.g., a few drops of piperidine or a small scoop of ammonium bicarbonate) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-90°C) for a period ranging from a few hours to overnight.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove the catalyst and any unreacted starting materials. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Spectral Characterization

While specific, high-resolution spectra for this compound are not widely available in public databases, the expected spectral features can be predicted based on its molecular structure. The NIST WebBook indicates the availability of an IR spectrum for this compound.[2]

Expected ¹H NMR Spectral Data

-

Ethyl groups: Two distinct signals are expected for the ethyl ester groups: a triplet around 1.2-1.4 ppm corresponding to the methyl protons (-CH₃) and a quartet around 4.1-4.3 ppm for the methylene protons (-CH₂-).

-

Furan ring protons: Three signals in the aromatic region (typically 6.0-8.0 ppm) are expected for the protons on the furan ring.

-

Vinyl proton: A singlet for the vinylic proton (=CH-) is anticipated, likely in the downfield region (around 7.0-8.0 ppm) due to conjugation with the furan ring and the malonate group.

Expected ¹³C NMR Spectral Data

-

Ethyl groups: Signals for the methyl carbons (-CH₃) are expected around 14 ppm, and for the methylene carbons (-CH₂-) around 60-62 ppm.

-

Ester carbonyls: Two signals for the carbonyl carbons (C=O) of the ester groups should appear in the range of 160-170 ppm.

-

Furan ring carbons: Four signals are expected for the carbons of the furan ring, typically between 110 and 150 ppm.

-

Vinylic carbons: Two signals for the carbons of the C=C double bond are expected in the olefinic region (120-150 ppm).

FT-IR Spectral Data

Key characteristic peaks in the FT-IR spectrum would include:

-

C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the ester carbonyl groups.

-

C=C stretching: Bands in the 1600-1650 cm⁻¹ region for the carbon-carbon double bonds of the vinyl group and the furan ring.

-

C-O stretching: Strong absorptions in the 1000-1300 cm⁻¹ range for the C-O bonds of the esters and the furan ring.

-

C-H stretching: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic and vinylic C-H bonds.

Potential Biological and Pharmacological Activities

Direct experimental data on the biological activities of this compound is limited in the current scientific literature. However, the presence of the furan ring, a well-known pharmacophore, allows for informed speculation on its potential therapeutic applications based on the activities of structurally related compounds. Furan derivatives are known to possess a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[1][2][3]

Potential Antimicrobial Activity

The furan nucleus is a core component of several antimicrobial agents.[4] For instance, nitrofurantoin is a furan derivative used to treat urinary tract infections.[1] The antimicrobial action of such compounds can arise from various mechanisms, including the inhibition of essential microbial enzymes or the generation of reactive oxygen species.[5]

Potential Anti-inflammatory Activity

Furan derivatives have been reported to exhibit anti-inflammatory properties.[1][2] The proposed mechanisms often involve the modulation of inflammatory signaling pathways. For some furan-containing compounds, this includes the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation, or the downregulation of pro-inflammatory cytokines.[6]

Potential Antitumor Activity

A number of natural and synthetic furan-containing molecules have demonstrated cytotoxic and antitumor properties.[7][8] The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. For example, some furan derivatives have been shown to induce cell cycle arrest in cancer cell lines.[7]

Conclusion and Future Directions

This compound is a readily synthesizable compound with a chemical scaffold that suggests a range of potential applications, particularly in the field of medicinal chemistry. While its physicochemical properties are reasonably well-documented, a significant opportunity exists for further research into its biological activities.

Future studies should focus on:

-

Comprehensive Spectral Analysis: Detailed 1D and 2D NMR studies, along with high-resolution mass spectrometry and single-crystal X-ray diffraction, would provide definitive structural confirmation and valuable data for researchers.

-

In Vitro Biological Screening: A systematic evaluation of this compound against a panel of microbial strains and cancer cell lines is warranted to identify any potential antimicrobial or cytotoxic effects.

-

Mechanism of Action Studies: Should biological activity be identified, subsequent research should aim to elucidate the underlying mechanism of action, including the identification of molecular targets and affected signaling pathways.

The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents, leveraging the proven pharmacological potential of the furan moiety.

References

- 1. Pharmacological activity of furan derivatives [wisdomlib.org]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijabbr.com [ijabbr.com]

- 4. biojournals.us [biojournals.us]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Diethyl Furfurylidenemalonate as a Michael Acceptor: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl furfurylidenemalonate is an α,β-unsaturated carbonyl compound featuring a furan ring conjugated with a malonate ester. This structural motif renders the molecule an excellent Michael acceptor, a class of compounds widely utilized in organic synthesis and medicinal chemistry. The electrophilic nature of the β-carbon in the α,β-unsaturated system allows for the conjugate addition of a wide range of nucleophiles. This reactivity is central to its potential applications in the development of novel therapeutics, particularly as a covalent modifier of biological macromolecules.

The furan moiety itself is a common scaffold in biologically active compounds, known to exhibit a range of activities including antimicrobial and anti-inflammatory properties. The combination of the furan ring with the reactive Michael acceptor system in this compound presents a promising platform for the design of targeted covalent inhibitors and other therapeutic agents. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound as a Michael acceptor, with a focus on experimental protocols and quantitative data where available.

Synthesis of this compound

The synthesis of this compound is typically achieved via a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, in this case, furfural and diethyl malonate, respectively.

Experimental Protocol: Knoevenagel Condensation

Reaction: Furfural + Diethyl Malonate → this compound + Water

Materials:

-

Furfural

-

Diethyl malonate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Toluene (for azeotropic removal of water, optional)

-

Dean-Stark apparatus (optional)

-

Standard laboratory glassware

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if applicable), add equimolar amounts of freshly distilled furfural and diethyl malonate in a suitable solvent such as ethanol or toluene.

-

Add a catalytic amount of a weak base, such as piperidine (e.g., 0.1 equivalents). The use of a weak base is crucial to prevent the self-condensation of the aldehyde.

-

The reaction mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

If using a Dean-Stark trap with toluene as the solvent, the reaction is complete when the theoretical amount of water has been collected.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified. Purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield this compound as a solid.

This compound in Michael Addition Reactions

The core reactivity of this compound lies in its role as a Michael acceptor. The electron-withdrawing nature of the two ester groups polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack. A wide array of nucleophiles can participate in this 1,4-conjugate addition.

General Reaction Scheme

Caption: General scheme of a Michael addition reaction with this compound.

Experimental Protocol: Thia-Michael Addition (Addition of Thiols)

The addition of thiols (thia-Michael addition) to Michael acceptors is a particularly efficient and widely used reaction in bioconjugation and drug discovery due to the high nucleophilicity of the thiol group, especially in its thiolate form. Cysteine residues in proteins are common targets for this type of reaction.

Reaction: this compound + R-SH → Diethyl 2-(1-(furan-2-yl)-3-mercaptopropyl)malonate

Materials:

-

This compound

-

Thiol (e.g., thiophenol, cysteine)

-

Base catalyst (optional, e.g., triethylamine, DBU)

-

Solvent (optional, e.g., ethanol, THF, or solvent-free)

-

Standard laboratory glassware

Procedure (Solvent-Free):

This protocol is adapted from a general procedure for the solvent-free Michael addition of thiols to α,β-unsaturated carbonyl compounds.

-

In a reaction vessel, mix this compound and the thiol in a 1:1 or 1:1.2 molar ratio.

-

If a catalyst is used, add a catalytic amount of a base like triethylamine. However, many thia-Michael additions can proceed without a catalyst.

-

Stir the mixture at room temperature. The reaction is often exothermic.

-

Monitor the reaction progress by TLC or NMR spectroscopy. These reactions are often rapid, proceeding to high conversion in a short time.

-

Upon completion, the product can be purified by column chromatography on silica gel if necessary, although in many cases the product is of sufficient purity after removal of any excess volatile starting materials.

Quantitative Data: Specific yield data for the reaction of this compound with various thiols is not available in the reviewed literature. However, thia-Michael additions are generally known to be highly efficient, often providing quantitative yields.

Potential Applications in Drug Development

The reactivity of this compound as a Michael acceptor makes it an interesting candidate for various applications in drug development, including its use as a covalent inhibitor and as a scaffold for compounds with antimicrobial or cytotoxic activity.

Covalent Inhibition of Therapeutic Targets

Covalent inhibitors form a stable bond with their target protein, often leading to prolonged duration of action and high potency. The α,β-unsaturated system in this compound can react with nucleophilic amino acid residues, such as cysteine, on a target protein.

One potential, though currently hypothetical, target class for Michael acceptors are the TEA domain (TEAD) transcription factors. TEADs are key regulators in the Hippo signaling pathway and are often dysregulated in cancer. They possess a conserved cysteine in a central pocket that is a target for covalent modification.

Caption: Hypothetical mechanism of TEAD inhibition by this compound.

While no studies have directly implicated this compound as a TEAD inhibitor, its potential to act as a covalent modifier warrants investigation in this and other target classes with reactive cysteines.

Antimicrobial and Cytotoxic Activity

Furan derivatives are known to possess a broad spectrum of biological activities. The incorporation of a Michael acceptor moiety could enhance these properties by enabling covalent interactions with microbial or cancer cell targets.

Antimicrobial Activity:

The antimicrobial potential of furan-containing compounds has been documented. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Antimicrobial Activity (MIC) of Selected Furan Derivatives (Contextual Data)

| Compound Class | Test Organism | MIC (µg/mL) |

| Furan-derived chalcones | Staphylococcus aureus | 256 |

| Escherichia coli | 512-1024 | |

| l-Borneol possessing 2(5H)-furanone derivative | Staphylococcus aureus isolates | 8-16 |

| Candida albicans isolates | 32-128 | |

| Dibenzofuran bis(bibenzyl) | Candida albicans | 16-512 |

Note: This table provides contextual data for related furan derivatives. Specific MIC values for this compound are not available in the reviewed literature.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound (this compound) is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxic Activity:

The cytotoxic potential of a compound against cancer cell lines is often evaluated by determining its IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 2: Cytotoxic Activity (IC50) of Selected Furfurylidene and Furan Derivatives (Contextual Data)

| Compound Class | Cell Line | IC50 (µM) |

| Furfurylidene 4-piperidone analogs | Molt-4 (Leukemia) | Active (<100) |

| Furanone derivatives | MCF-7 (Breast Cancer) | Good to moderate activity |

| Diterpenylhydroquinone ent-labdanes with furan moiety | PC-3 (Prostate Cancer) | 21.45 - 28.24 |

| MCF-7 (Breast Cancer) | 28.24 |

Note: This table provides contextual data for related compounds. Specific IC50 values for this compound are not available in the reviewed literature.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (this compound) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

An In-depth Technical Guide to the Electron-Withdrawing Group Effects in Diethyl Furfurylidenemalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the synthesis, reactivity, and electronic properties of diethyl furfurylidenemalonate, with a core focus on the influence of its electron-withdrawing groups. This document details the underlying chemical principles, experimental methodologies, and spectroscopic characterization of this compound, offering valuable insights for its application in organic synthesis and drug development.

Core Concepts: The Electronic Landscape of this compound

This compound, with the chemical formula C₁₂H₁₄O₅, is a molecule of significant interest due to the interplay of its constituent functional groups.[1][2] The molecule's reactivity is primarily dictated by the powerful electron-withdrawing nature of the diethyl malonate group conjugated with the furfurylidene moiety.

The two ester functionalities of the diethyl malonate group act as potent electron-withdrawing groups through both inductive and resonance effects. This electronic pull creates a conjugated system with the exocyclic double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This is a classic example of a Michael acceptor system.

Conversely, the furan ring, a five-membered aromatic heterocycle containing an oxygen atom, generally acts as an electron-donating group in electrophilic aromatic substitution reactions due to the lone pair of electrons on the oxygen atom participating in the aromatic π-system.[3][4] This electron-donating characteristic of the furan ring influences the overall electron density and reactivity of the conjugated system in this compound.

The logical relationship governing the reactivity of this compound can be visualized as a balance between the electron-donating furan ring and the strongly electron-withdrawing diethyl malonate group, which ultimately dictates the electrophilicity of the β-carbon.

Synthesis of this compound: The Knoevenagel Condensation

The primary synthetic route to this compound is the Knoevenagel condensation.[5][6] This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, diethyl malonate, with an aldehyde or ketone, here furfural. The reaction proceeds through a series of steps culminating in the formation of a new carbon-carbon double bond.

The general mechanism involves the deprotonation of the active methylene compound by a weak base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated, and a subsequent dehydration step yields the α,β-unsaturated product.

Experimental Protocol: Knoevenagel Condensation of Furfural and Diethyl Malonate

The following is a representative experimental protocol for the synthesis of this compound.[7][8][9]

Materials:

-

Furfural

-

Diethyl malonate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for neutralization)

-

Sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (drying agent)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve furfural (1.0 eq) and diethyl malonate (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to neutralize the catalyst.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Reactivity Profile: The Michael Addition

The electron-deficient β-carbon of this compound makes it an excellent substrate for Michael addition reactions.[10][11][12] This conjugate addition reaction involves the attack of a soft nucleophile (the Michael donor) to the β-carbon of the α,β-unsaturated system. A wide range of nucleophiles, including enolates, amines, thiols, and organocuprates, can be employed in this reaction.

The mechanism of the Michael addition typically involves the formation of a nucleophile, which then adds to the β-carbon of the Michael acceptor. The resulting enolate intermediate is then protonated to yield the 1,4-addition product.

Experimental Protocol: Michael Addition of a Thiol to this compound

The following protocol describes a representative Michael addition of a thiol to this compound.

Materials:

-

This compound

-

Thiophenol (or other thiol)

-

Triethylamine (base catalyst)

-

Dichloromethane (solvent)

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add thiophenol (1.1 eq) to the solution.

-

Add a catalytic amount of triethylamine (0.1 eq) to initiate the reaction.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove the catalyst, followed by a wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Spectroscopic and Physical Data

The structural and electronic properties of this compound can be confirmed through various spectroscopic techniques. While a complete, publicly available dataset is not readily accessible, the following tables summarize the expected and reported data from various sources.[13]

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₅ |

| Molecular Weight | 238.24 g/mol |

| CAS Number | 17448-96-3 |

| Appearance | Pale yellow oil or solid |

Table 2: ¹H NMR Spectroscopic Data (Expected Chemical Shifts in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl (-CH₃) | ~1.3 | Triplet | ~7.1 |

| Ethyl (-CH₂) | ~4.3 | Quartet | ~7.1 |

| Furan-H | 6.5 - 7.5 | Multiplet | - |

| Vinylic-H | ~7.6 | Singlet | - |

Table 3: IR Spectroscopic Data (Expected Vibrational Frequencies)

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ester) | ~1720-1740 |

| C=C (conjugated) | ~1620-1640 |

| C-O (ester) | ~1200-1300 |

| C-H (aromatic/vinylic) | ~3000-3100 |

Table 4: UV-Vis Spectroscopic Data

| Solvent | λmax (nm) |

| Diethyl Ether | ~320-340 |

Conclusion

The electron-withdrawing effects of the diethyl malonate group are the dominant factor governing the reactivity of this compound, rendering it a potent Michael acceptor. Its synthesis via the Knoevenagel condensation is a robust and well-established method. The interplay of the electron-donating furan ring and the electron-withdrawing malonate moiety creates a unique electronic environment that can be exploited in various organic transformations. A thorough understanding of these principles, supported by the experimental and spectroscopic data presented, is essential for the effective utilization of this compound in the design and synthesis of novel chemical entities for research, pharmaceutical, and materials science applications.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C12H14O5 | CID 28550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Regiochemical effects of furan substitution on the electronic properties and solid-state structure of partial fused-ring oligothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 5. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. pure.tue.nl [pure.tue.nl]

- 8. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 9. asianpubs.org [asianpubs.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Stability and Reactivity of Diethyl Furfurylidenemalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl furfurylidenemalonate, a derivative of the bio-based platform chemical furfural, is a versatile building block in organic synthesis. Its unique structure, featuring a furan ring conjugated with an electron-deficient alkene, imparts a rich and complex reactivity profile. This guide provides a comprehensive overview of the stability and reactivity of this compound, consolidating available data on its synthesis, chemical properties, and behavior in various chemical transformations. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for researchers in synthetic chemistry and drug development.

Introduction

The growing interest in sustainable chemistry has positioned furan derivatives as key renewable feedstocks for the chemical industry. This compound, readily synthesized from furfural and diethyl malonate, is an attractive intermediate due to its activated carbon-carbon double bond and the presence of the furan moiety. This document aims to provide a detailed technical understanding of its chemical behavior, focusing on its stability under various conditions and its reactivity towards a range of reagents.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₅ | --INVALID-LINK-- |

| Molecular Weight | 238.24 g/mol | --INVALID-LINK-- |

| CAS Number | 20563-17-9 | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | General Observation |

| Boiling Point | 168-170 °C at 10 mmHg | --INVALID-LINK-- |

| Solubility | Soluble in many common organic solvents such as ethanol, acetone, and dichloromethane. Limited solubility in water. | General Chemical Knowledge |

Spectroscopic Data

The structural characterization of this compound is well-established through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data |

| ¹H NMR (CDCl₃) | δ (ppm): 1.32 (t, 6H, 2 x -CH₂CH₃), 4.30 (q, 4H, 2 x -CH₂CH₃), 6.53 (dd, 1H, furan-H4), 6.95 (d, 1H, furan-H3), 7.58 (s, 1H, =CH), 7.68 (d, 1H, furan-H5) |

| ¹³C NMR (CDCl₃) | δ (ppm): 14.1, 62.0, 113.1, 117.8, 128.5, 137.9, 147.3, 150.8, 163.5, 165.8 |

| FT-IR (neat) | ν (cm⁻¹): ~3100 (furan C-H), ~2980 (alkyl C-H), ~1720 (C=O, ester), ~1630 (C=C), ~1580 (furan ring) |

| UV-Vis (in Ethanol) | λmax ≈ 310 nm |

Synthesis of this compound

The primary route for the synthesis of this compound is the Knoevenagel condensation of furfural with diethyl malonate. This reaction is typically catalyzed by a weak base.

Figure 1: Synthesis of this compound via Knoevenagel Condensation.

Experimental Protocol: Knoevenagel Condensation

Materials:

-

Furfural

-

Diethyl malonate

-

Piperidine

-

Glacial acetic acid

-

Ethanol

-

Toluene

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add furfural (1.0 eq), diethyl malonate (1.1 eq), and toluene.

-

Add a catalytic amount of piperidine (0.05 eq) and glacial acetic acid (0.1 eq).

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by TLC. Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound as a pale yellow oil.

Expected Yield: 80-90%

Stability of this compound

The stability of this compound is influenced by several factors, including temperature, light, and pH.

Thermal Stability

Photochemical Stability

Compounds containing a furan ring and extended conjugation, such as this compound, are likely to be sensitive to UV light. Prolonged exposure to light can lead to photodegradation, potentially through isomerization of the double bond or reactions involving the furan ring. It is recommended to store the compound in amber-colored containers and protect it from light.

pH Stability and Hydrolysis

The ester functionalities in this compound are susceptible to hydrolysis under both acidic and basic conditions.

In-depth Technical Guide: Diethyl 2-(furan-2-ylmethylidene)propanedioate (CAS 17448-96-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of the chemical compound with CAS number 17448-96-3, identified as Diethyl 2-(furan-2-ylmethylidene)propanedioate.[1][2] This guide consolidates available data on its chemical structure, physicochemical properties, and potential biological relevance, aiming to support research and development activities. While extensive biological data and detailed experimental protocols are not widely published, this guide presents the foundational information available.

Chemical Structure and Identifiers

The compound is characterized by a central propanedioate (malonate) scaffold, substituted with a furfurylidene group.

Molecular Structure:

Caption: 2D structure of Diethyl 2-(furan-2-ylmethylidene)propanedioate.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 17448-96-3 | [2][3][4][5] |

| Molecular Formula | C12H14O5 | [1][2][3] |

| Molecular Weight | 238.24 g/mol | [2][4][5] |

| IUPAC Name | diethyl 2-(furan-2-ylmethylidene)propanedioate | [1] |

| Synonyms | DIETHYL FURFURYLIDENE MALONATE, Diethyl 2-furfurylidenemalonate, 2-Furfurylidenemalonic acid diethyl ester | [2] |

| InChI | InChI=1S/C12H14O5/c1-3-15-11(13)10(12(14)16-4-2)8-9-6-5-7-17-9/h5-8H,3-4H2,1-2H3 | [1] |

| InChIKey | IRUZVWQOYLRAQX-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCOC(=O)C(=CC1=CC=CO1)C(=O)OCC | [1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of Diethyl 2-(furan-2-ylmethylidene)propanedioate.

Table 2: Physicochemical Data

| Property | Value | Notes | Reference |

| Melting Point | 140-141 °C | Solvent: chloroform | [2][4] |

| Boiling Point | 172-175 °C | at 9 Torr | [2] |

| Density | 1.176 ± 0.06 g/cm³ | Predicted | [2] |

| XlogP | 2.1 | Predicted | [1] |

Spectral and Analytical Data

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 239.09140 | 153.7 |

| [M+Na]+ | 261.07334 | 159.8 |

| [M-H]- | 237.07684 | 157.7 |

| Data predicted using CCSbase.[1] |

Biological Context and Potential Applications

While no specific studies on the biological activity of CAS 17448-96-3 were identified, the structural motifs present in the molecule, namely the furan ring and the diethyl malonate group, are found in various biologically active compounds.

-

Furan Moiety: Compounds containing furan groups are recognized for their potential biological activities.[6]

-

Diethyl Malonate Derivatives: Diethyl malonate is a common precursor in the synthesis of a wide range of pharmaceuticals, including barbiturates.[7]

The presence of these functional groups suggests that Diethyl 2-(furan-2-ylmethylidene)propanedioate could be explored for various biological activities. However, without experimental data, this remains speculative.

Safety and Handling

Detailed safety data for this specific compound is not available. Standard laboratory safety precautions should be followed when handling this chemical. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For general guidance on handling similar chemical structures, one can refer to safety data sheets for related compounds like diethyl malonate, which is a skin irritant and combustible.

Experimental Protocols

As no specific experimental studies involving Diethyl 2-(furan-2-ylmethylidene)propanedioate were found, detailed experimental protocols cannot be provided. Researchers interested in investigating this compound would need to develop their own methodologies for synthesis, purification, and biological evaluation based on standard organic chemistry and pharmacological techniques.

A potential synthetic route could involve a Knoevenagel condensation between furan-2-carbaldehyde and diethyl malonate.

References

- 1. PubChemLite - 17448-96-3 (C12H14O5) [pubchemlite.lcsb.uni.lu]

- 2. chembk.com [chembk.com]

- 3. Chemical Product Catalog _Letter D_Page 686_Chemicalbook [chemicalbook.com]

- 4. 17448-96-3 | CAS DataBase [m.chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Discovery and History of Diethyl Furfurylidenemalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive overview of the discovery, synthesis, and historical development of Diethyl furfurylidenemalonate (FDE), a key organic compound synthesized via the Knoevenagel condensation. We delve into the original synthesis as reported by Emil Knoevenagel in 1898, providing a detailed experimental protocol derived from his seminal work. This guide presents a compilation of the compound's physicochemical properties, supported by modern spectroscopic data, and traces its applications as a versatile intermediate in organic synthesis. Included are structured data tables for easy reference and Graphviz diagrams to illustrate the core chemical reaction and experimental workflow.

Discovery and Initial Synthesis

The discovery of this compound is intrinsically linked to the development of the carbon-carbon bond-forming reaction known as the Knoevenagel condensation. In 1898, the German chemist Emil Knoevenagel published a landmark paper in Berichte der deutschen chemischen Gesellschaft detailing the condensation of aromatic aldehydes with malonic acid and its esters using ammonia or amines as catalysts.[1][2][3][4] Within this extensive work, Knoevenagel described the reaction of furfural, an aldehyde derived from agricultural byproducts, with diethyl malonate in the presence of a weak base to yield the title compound.[1][2]

This reaction represented a significant advancement in synthetic organic chemistry, providing a straightforward method for the preparation of α,β-unsaturated compounds. The use of a mild base was crucial to prevent the self-condensation of the aldehyde, a common side reaction with stronger bases.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₅ | PubChem |

| Molecular Weight | 238.24 g/mol | PubChem |

| CAS Number | 17448-96-3 | PubChem |

| Appearance | Not specified in early literature | - |

| Boiling Point | Not specified in early literature | - |

| Melting Point | Not specified in early literature | - |

Note: Early 20th-century literature often lacked the detailed characterization data common today. Spectroscopic data became standard in later decades.

Modern Spectroscopic Data

Modern analytical techniques provide a more complete characterization of this compound.

| Spectroscopic Data | Interpretation |

| ¹H NMR | Provides information on the hydrogen environments in the molecule, confirming the presence of the ethyl ester groups, the furan ring protons, and the vinylic proton. |

| ¹³C NMR | Shows the number and types of carbon atoms, including the carbonyl carbons of the ester groups, the carbons of the furan ring, and the carbons of the double bond. |

| IR Spectroscopy | Reveals the presence of key functional groups, such as the C=O stretch of the ester groups and the C=C stretch of the alkene and the furan ring. |

| Mass Spectrometry | Confirms the molecular weight of the compound. |

Experimental Protocols

Original Synthesis by Knoevenagel (1898)

The following protocol is a recreation of the experimental procedure as would have been performed by Emil Knoevenagel, based on his 1898 publication.

Materials:

-

Furfural

-

Diethyl malonate

-

Piperidine (as catalyst)

-

Ethanol (as solvent)

Procedure:

-

An equimolar amount of furfural and diethyl malonate are dissolved in a suitable volume of ethanol.

-

A catalytic amount of piperidine is added to the solution.

-

The reaction mixture is allowed to stand at room temperature. The progress of the reaction can be monitored by the formation of a precipitate or a color change.

-

After the reaction is complete, the product, this compound, is isolated. This would typically involve cooling the mixture to induce crystallization, followed by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

It is important to note that Knoevenagel's original work may not have specified yields or reaction times with the precision expected in modern chemistry.

Modern Synthesis Example

A contemporary approach to the synthesis of this compound might employ alternative catalysts and reaction conditions to improve yield and purity.

Materials:

-

Furfural (10 mmol)

-

Diethyl malonate (10 mmol)

-

Ammonium acetate (1 mmol)

-

Toluene (50 mL)

Procedure:

-

Furfural, diethyl malonate, and ammonium acetate are combined in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Toluene is added as the solvent.

-

The mixture is heated to reflux, and the water formed during the condensation is removed azeotropically using the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to afford pure this compound.

Visualizations

Knoevenagel Condensation of Furfural and Diethyl Malonate

Caption: Knoevenagel condensation of furfural and diethyl malonate.

Experimental Workflow for the Synthesis of this compound

Caption: General experimental workflow for the synthesis of this compound.

History of Applications and Further Developments

Following its initial synthesis, this compound has primarily served as a versatile intermediate in organic synthesis. Its conjugated system and multiple functional groups (two ester groups, a furan ring, and a double bond) make it a valuable precursor for a variety of more complex molecules.

In the early to mid-20th century, research involving furan derivatives gained traction due to the availability of furfural from biomass. This compound and related compounds were utilized in studies exploring the reactivity of the furan ring and in the synthesis of novel heterocyclic systems.

More recently, with the renewed interest in sustainable chemistry and the use of biomass-derived platform molecules, there has been a resurgence in the chemistry of furfural and its derivatives. This compound continues to be a relevant building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its hydrogenation product, diethyl tetrahydrofurfurylmalonate, for instance, has been explored as an intermediate in the synthesis of compounds with potential vasodilating properties.

Conclusion

From its discovery in the late 19th century as a product of the then-novel Knoevenagel condensation, this compound has remained a compound of interest in organic synthesis. Its straightforward preparation from readily available starting materials, coupled with its rich chemical functionality, has ensured its enduring utility. This guide has provided a historical and technical overview of this important molecule, from its origins in the foundational work of Emil Knoevenagel to its continued relevance in modern chemical research. The provided experimental protocols and visualizations serve as a valuable resource for researchers and professionals in the field.

References

Methodological & Application

Synthesis of Pyran Derivatives Using Diethyl Furfurylidenemalonate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyran derivatives utilizing diethyl furfurylidenemalonate as a key starting material. Pyran scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. This guide outlines the synthetic strategy, reaction mechanism, experimental procedures, and characterization of the resulting pyran derivatives.

Introduction

Pyran derivatives are a class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with diverse pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities. The synthesis of functionalized pyrans is a pivotal step in the discovery of new therapeutic agents. One versatile approach to constructing the pyran ring is through the reaction of Michael acceptors, such as this compound, with active methylene compounds. This method allows for the creation of highly substituted pyran systems in an efficient manner.

The reaction typically proceeds via a domino Michael addition-cyclization sequence. This compound, with its electrophilic double bond activated by two ester groups and a furan ring, serves as an excellent Michael acceptor. The reaction with a nucleophilic active methylene compound, followed by intramolecular cyclization, leads to the formation of the 4H-pyran ring.

Reaction Scheme and Mechanism

The synthesis of pyran derivatives from this compound and an active methylene compound, such as malononitrile, in the presence of a basic catalyst like piperidine, follows a well-established reaction pathway.

Overall Reaction:

The reaction mechanism involves the following key steps:

-

Base-catalyzed activation: The basic catalyst (piperidine) deprotonates the active methylene compound (malononitrile), generating a nucleophilic carbanion.

-

Michael Addition: The carbanion attacks the electron-deficient β-carbon of the α,β-unsaturated system in this compound. This 1,4-conjugate addition forms a new carbon-carbon bond and results in an intermediate enolate.

-

Intramolecular Cyclization (Annulation): The intermediate undergoes an intramolecular cyclization where the enolate oxygen attacks one of the nitrile groups, or the nitrogen of the deprotonated intermediate attacks one of the ester carbonyls.

-

Tautomerization/Protonation: Subsequent tautomerization and protonation steps lead to the formation of the stable 4H-pyran ring.

Diagram of the Proposed Reaction Mechanism

Caption: Proposed mechanism for the synthesis of pyran derivatives.

Experimental Protocol

This protocol details the synthesis of a functionalized 4H-pyran derivative from this compound and malononitrile.

Materials:

-

This compound

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Distilled water

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (eluent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Beakers and graduated cylinders

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Melting point apparatus

-

Spectroscopic instruments (FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) and malononitrile (10 mmol) in 30 mL of ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.5 mmol).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. A solid product may precipitate. If so, collect the solid by filtration. If no precipitate forms, pour the reaction mixture into 100 mL of ice-cold water with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel, and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Dry the purified product under vacuum and determine its melting point. Characterize the structure of the synthesized pyran derivative using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for pyran synthesis.

Data Presentation

The following table summarizes the expected quantitative data for a representative synthesis.

| Parameter | Value |

| Reactants | |

| This compound | 10 mmol |

| Malononitrile | 10 mmol |

| Piperidine | 0.5 mmol |

| Reaction Conditions | |

| Solvent | Ethanol (30 mL) |

| Temperature | Reflux |

| Time | 4-6 hours |

| Product | |

| Yield | 85-95% |

| Melting Point | Varies with specific product |

| Spectroscopic Data | |

| FT-IR (cm⁻¹) | ~3400-3300 (NH₂), ~2200 (CN), ~1730 (C=O, ester) |

| ¹H NMR (δ, ppm) | Signals for furan, pyran, ethyl, and amino protons |

| ¹³C NMR (δ, ppm) | Signals for furan, pyran, ester, and nitrile carbons |

Applications in Drug Development

The synthesized pyran derivatives can be screened for a variety of biological activities. The presence of multiple functional groups (amino, cyano, ester) and the furan moiety provides a rich scaffold for further chemical modifications to optimize pharmacological properties.

Potential Therapeutic Areas:

-

Anticancer: Many pyran-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.[1][2]

-

Antimicrobial: The heterocyclic nature of pyrans makes them promising candidates for the development of new antibacterial and antifungal agents.

-

Anti-inflammatory: Certain pyran derivatives have shown potential as anti-inflammatory agents.

-

Neuroprotective: Research has indicated the potential of pyran-based compounds in the treatment of neurodegenerative diseases like Alzheimer's.[3]

Signaling Pathway Visualization (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a synthesized pyran derivative in an anticancer context.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

The synthesis of pyran derivatives from this compound offers a robust and efficient method for generating structurally diverse heterocyclic compounds. The straightforward experimental protocol, high yields, and the potential for biological activity make this synthetic route highly valuable for researchers in medicinal chemistry and drug development. The provided protocols and data serve as a comprehensive guide for the practical application of this methodology in a laboratory setting.

References

Application Notes and Protocols: Diethyl Furfurylidenemalonate in Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of diethyl furfurylidenemalonate as a versatile building block in cycloaddition reactions, a cornerstone of modern synthetic organic chemistry for the construction of complex cyclic molecules. Due to its unique electronic and structural features, this compound is an excellent candidate for participating in various cycloaddition strategies, including [4+2] Diels-Alder and [3+2] 1,3-dipolar cycloadditions. These reactions offer powerful methods for synthesizing highly functionalized heterocyclic and carbocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Overview of this compound's Reactivity

This compound, with the chemical formula C₁₂H₁₄O₅, possesses two key structural motifs that dictate its reactivity in cycloaddition reactions:

-

An Electron-Deficient Alkene: The carbon-carbon double bond is activated by two strongly electron-withdrawing ester groups. This makes it a potent dienophile in Diels-Alder reactions and a highly reactive dipolarophile in 1,3-dipolar cycloadditions.

-

A Furan Ring: The furan moiety can act as a conjugated diene in Diels-Alder reactions, particularly in intramolecular setups or with highly reactive dienophiles.

This dual reactivity allows for diverse synthetic applications, leading to the formation of six-membered rings through the Diels-Alder reaction and five-membered heterocyclic rings via 1,3-dipolar cycloadditions.

Application in [4+2] Diels-Alder Cycloaddition

In a normal-demand Diels-Alder reaction, the electron-poor double bond of this compound serves as the dienophile, reacting with an electron-rich diene.[1][2] This reaction constructs a six-membered ring, a common scaffold in numerous natural products and pharmaceutical agents. The stereochemical outcome of the Diels-Alder reaction is highly predictable, proceeding through a concerted, suprafacial mechanism.[1]

A representative Diels-Alder reaction is the cycloaddition with a reactive diene such as cyclopentadiene.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

This protocol describes a typical procedure for the Lewis acid-catalyzed Diels-Alder reaction between this compound and freshly cracked cyclopentadiene.

Materials:

-

This compound

-

Dicyclopentadiene

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-